2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9694597
InChI: InChI=1S/C16H23N5O2/c1-11(2)7-8-17-15(22)10-20-16(23)6-5-14(19-20)21-13(4)9-12(3)18-21/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,22)
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C
Molecular Formula: C16H23N5O2
Molecular Weight: 317.39 g/mol

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide

CAS No.:

Cat. No.: VC9694597

Molecular Formula: C16H23N5O2

Molecular Weight: 317.39 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide -

Specification

Molecular Formula C16H23N5O2
Molecular Weight 317.39 g/mol
IUPAC Name 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Standard InChI InChI=1S/C16H23N5O2/c1-11(2)7-8-17-15(22)10-20-16(23)6-5-14(19-20)21-13(4)9-12(3)18-21/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,22)
Standard InChI Key NVBDVQSYROAJDW-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C
Canonical SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C)C)C

Introduction

Structural Features and Molecular Identity

Core Architecture

The molecule integrates three distinct heterocyclic systems:

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2, contributing electron-withdrawing properties and hydrogen-bonding capabilities.

  • A 3,5-dimethylpyrazole substituent at position 3 of the pyridazinone, enhancing hydrophobic interactions and steric bulk .

  • An N-(3-methylbutyl)acetamide side chain, which introduces flexibility and potential for hydrogen bonding via the amide group .

Molecular Descriptors

PropertyValueSource
IUPAC Name2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Molecular FormulaC₁₇H₂₄N₆O₂
Molecular Weight368.43 g/mol
Canonical SMILESCC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC(C)CC)C
InChI KeyIORFVVOBEFBCFM-UHFFFAOYSA-N

The pyridazinone ring’s ketone group at position 6 and the acetamide’s carbonyl moiety create polar regions, while the 3-methylbutyl chain and dimethylpyrazole enhance lipophilicity .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyridazinone-acetamide derivatives are typically synthesized via:

  • Heterocyclization: Condensation of pyridazinone precursors with pyrazole derivatives under acidic or basic conditions .

  • Amide Coupling: Reaction of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 3-methylbutylamine using carbodiimide-based coupling agents.

A hypothetical route could involve:

  • Step 1: Formation of the pyridazinone core via cyclocondensation of maleic hydrazide with diketones.

  • Step 2: Introduction of the pyrazole moiety via nucleophilic substitution.

  • Step 3: Acetylation of the side chain amine to form the acetamide .

Key Reactivity

  • Pyridazinone Ring: Susceptible to nucleophilic attack at the ketone position, enabling functionalization (e.g., reduction to dihydropyridazine) .

  • Acetamide Group: May undergo hydrolysis under strongly acidic or basic conditions to yield carboxylic acid derivatives .

  • Pyrazole Ring: Participates in coordination chemistry with metal ions, potentially useful in catalytic applications.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP (Partition Coefficient)Predicted: 2.8 (moderate lipophilicity)
StabilityStable under ambient conditions; degrades in strong acids/bases

The 3-methylbutyl chain (logP contribution: ~1.5) and dimethylpyrazole (logP ~0.7) dominate hydrophobicity, while the acetamide and pyridazinone groups counterbalance with polar surface area .

Biological Activities and Hypothesized Mechanisms

Enzymatic Interactions

  • Kinase Inhibition: Structural analogs with pyridazinone-pyrazole hybrids exhibit inhibitory activity against cyclin-dependent kinases (CDKs) by competing with ATP binding .

  • Antifungal Potential: Similar acetamide derivatives demonstrate moderate activity against Botrytis cinerea via disruption of fungal membrane integrity .

Pharmacokinetic Predictions

  • Absorption: Moderate intestinal absorption due to balanced logP .

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the 3-methylbutyl chain serving as a metabolic hotspot .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Key signals include pyridazinone H-4 (δ 8.2 ppm), pyrazole CH3 (δ 2.1–2.3 ppm), and acetamide NH (δ 6.5 ppm).

  • Mass Spectrometry: Expected molecular ion at m/z 369.2 [M+H]⁺ with fragmentation peaks at m/z 212 (pyridazinone-pyrazole) and 156 (3-methylbutylacetamide).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator